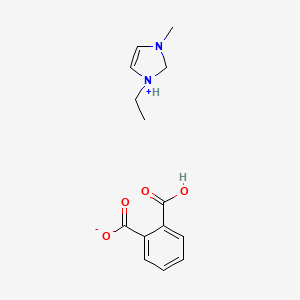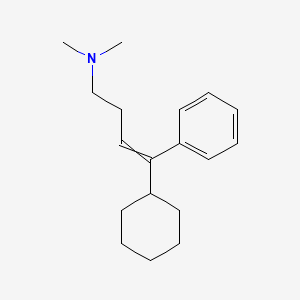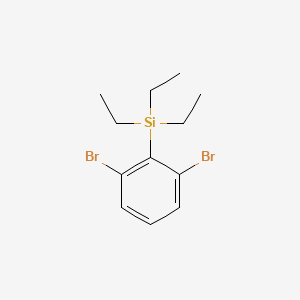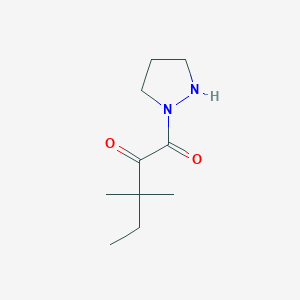
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- is a compound with the chemical formula C₅H₉NO₂Se. It belongs to a group of stereoisomers and is characterized by the presence of selenium in its structure
Preparation Methods
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield seleninic acids or other selenium-containing compounds.
Scientific Research Applications
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- has several scientific research applications. In chemistry, it is used as a reagent and catalyst for organic synthesis, particularly in oxidation reactions . In biology and medicine, it has potential applications due to its unique chemical properties and interactions with biological molecules. The compound may also find use in industrial processes where selenium-containing compounds are required.
Mechanism of Action
The mechanism by which 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- exerts its effects involves its ability to participate in redox reactions. Selenium, being a key component of the compound, plays a crucial role in these reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Molecular targets and pathways involved include various enzymes and proteins that interact with selenium-containing compounds .
Comparison with Similar Compounds
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be compared with other similar compounds such as 2-methylthiazolidine-4-carboxylic acid and other selenazolidine derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of selenium in 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- makes it unique and imparts distinct chemical behavior compared to its sulfur-containing analogs.
Properties
CAS No. |
577777-89-0 |
|---|---|
Molecular Formula |
C5H9NO2Se |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
(4S)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 |
InChI Key |
KCVNTQONCDLQMZ-SRBOSORUSA-N |
Isomeric SMILES |
CC1N[C@H](C[Se]1)C(=O)O |
Canonical SMILES |
CC1NC(C[Se]1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)

![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
